molecular formula C20H16ClN3O3 B12480041 (4R,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

(4R,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12480041
M. Wt: 381.8 g/mol
InChI Key: NJJCDFOYILRGTH-ZBEGNZNMSA-N
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Description

(4S,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazoloquinoline core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the Furan Ring: The furan ring is attached via a coupling reaction, which may involve palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4S,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

(4S,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4S,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    (4S,7S)-4-(4-chlorophenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione: Similar structure but with a thiophene ring instead of a furan ring.

    (4S,7S)-4-(4-bromophenyl)-7-(furan-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of (4S,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and furan ring may enhance its bioactivity and selectivity towards certain molecular targets.

Properties

Molecular Formula

C20H16ClN3O3

Molecular Weight

381.8 g/mol

IUPAC Name

(4S,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C20H16ClN3O3/c21-12-5-3-10(4-6-12)16-17-13(22-19-18(16)20(26)24-23-19)8-11(9-14(17)25)15-2-1-7-27-15/h1-7,11,16H,8-9H2,(H3,22,23,24,26)/t11-,16-/m0/s1

InChI Key

NJJCDFOYILRGTH-ZBEGNZNMSA-N

Isomeric SMILES

C1[C@@H](CC(=O)C2=C1NC3=C([C@H]2C4=CC=C(C=C4)Cl)C(=O)NN3)C5=CC=CO5

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C2C4=CC=C(C=C4)Cl)C(=O)NN3)C5=CC=CO5

Origin of Product

United States

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